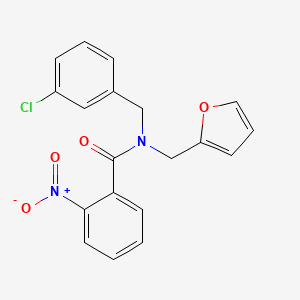![molecular formula C31H30N8O2 B11418168 1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11418168.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its intricate structure combines a piperazine ring, a phenyl group, and a tetracyclic framework. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:
Piperazine Derivatization: Start with 2-methoxyphenylpiperazine, which undergoes a Mannich reaction with an aldehyde (e.g., formaldehyde) to form the piperazinone intermediate.
Tetracyclic Assembly: The tetracyclic core is constructed via cyclization reactions using appropriate reagents and conditions.
Final Coupling: The phenyl group is attached to the tetracyclic core using a suitable coupling reaction (e.g., Suzuki-Miyaura coupling).
Industrial Production:
Industrial synthesis typically involves multistep processes, with optimization for yield and purity. Precise conditions and catalysts vary based on the manufacturer.
Análisis De Reacciones Químicas
Compound X is versatile and participates in several reactions:
Oxidation: It can be selectively oxidized at specific positions using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding amine.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Major Products: These reactions lead to various derivatives, including substituted phenylpiperazines and tetracyclic analogs.
Aplicaciones Científicas De Investigación
Compound X finds applications in:
Medicine: Investigated as a potential antipsychotic due to its piperazine moiety.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in materials science for its unique tetracyclic scaffold.
Mecanismo De Acción
Molecular Targets: Compound X likely interacts with neurotransmitter receptors (e.g., serotonin receptors) due to its piperazine ring.
Pathways: It modulates signaling pathways related to mood and cognition.
Comparación Con Compuestos Similares
Unique Features: Compound X’s tetracyclic system sets it apart from simpler piperazine derivatives.
Similar Compounds: Related compounds include phenylpiperazines and tetracyclic analogs like tricyclo[7.3.1.0]trideca-2,4,6,10-tetraene.
Propiedades
Fórmula molecular |
C31H30N8O2 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one |
InChI |
InChI=1S/C31H30N8O2/c1-41-26-15-8-7-14-25(26)36-18-20-37(21-19-36)28(40)17-9-16-27-33-34-31-38(27)24-13-6-5-12-23(24)30-32-29(35-39(30)31)22-10-3-2-4-11-22/h2-8,10-15H,9,16-21H2,1H3 |
Clave InChI |
NGNZAHDHNUUDHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418099.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11418107.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B11418121.png)

![Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11418129.png)
![ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11418131.png)
![7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418133.png)
![2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11418149.png)
![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11418154.png)
![7-(3,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418165.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418171.png)
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11418175.png)
![7-Chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11418181.png)
